Product packaging for 1,5-Hexadiene-3,4-diol(Cat. No.:CAS No. 1069-23-4)

1,5-Hexadiene-3,4-diol

Cat. No.: B1670792
CAS No.: 1069-23-4
M. Wt: 114.14 g/mol
InChI Key: KUQWZSZYIQGTHT-UHFFFAOYSA-N
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Description

Overview of 1,5-Hexadiene-3,4-diol in Organic Chemistry

This compound, with the chemical formula C₆H₁₀O₂, is a diol containing two vinyl groups. biosynth.comalfa-chemistry.com Its structure, featuring two stereocenters at the 3 and 4 positions, makes it a subject of significant interest in stereoselective synthesis. The presence of both hydroxyl and terminal alkene functionalities allows for a wide range of chemical transformations, positioning it as a key intermediate in numerous synthetic pathways. The compound can exist as a mixture of diastereomers, namely the racemic (±) and meso forms. sigmaaldrich.com

Historical Context of its Discovery and Early Studies

While the precise historical timeline of the discovery of this compound is not extensively documented in readily available literature, its synthesis has been established through well-known organic reactions. One of the primary methods for its production is the pinacol (B44631) coupling reaction of acrolein. chemicalbook.com This reductive coupling of two aldehyde molecules to form a 1,2-diol is a classic transformation in organic synthesis. Early studies likely focused on the fundamental reactivity of its diol and diene functionalities, exploring reactions such as esterification, etherification, and addition reactions across the double bonds.

Significance as a Chiral Pool Building Block and Synthetic Intermediate

A pivotal role of this compound in modern organic synthesis is its use as a chiral pool building block. Specifically, the enantiomerically pure forms, (3R,4R)-1,5-hexadiene-3,4-diol and its (3S,4S)-enantiomer, are highly sought-after starting materials. rsc.orgrsc.org These are conveniently derived from readily available and inexpensive chiral precursors like D-mannitol and L-(+)-tartaric acid. This accessibility from the "chiral pool" provides a cost-effective and efficient entry point for the synthesis of complex, stereochemically defined molecules.

Its utility as a synthetic intermediate is demonstrated in its application in the total synthesis of various natural products. For instance, it has been instrumental in the asymmetric synthesis of the bis-tetrahydrofuran cores of annonaceous acetogenins, a class of potent biologically active compounds. rsc.orgrsc.org

Stereoisomeric Considerations in Research

The stereochemistry of this compound is a critical aspect of its application in research. The compound possesses two chiral centers, leading to the existence of three stereoisomers: the (R,R)-enantiomer, the (S,S)-enantiomer, and the achiral meso-isomer. The C₂-symmetric nature of the (R,R) and (S,S) enantiomers makes them particularly attractive for asymmetric synthesis, as the two halves of the molecule are chemically equivalent, simplifying synthetic design and execution. researchgate.net

In many synthetic applications, particularly those targeting specific stereoisomers of a final product, the use of enantiomerically pure this compound is crucial. The stereochemical outcome of reactions involving this diol, such as epoxidations and cyclizations, is often dictated by the stereochemistry of the starting diol.

Current Research Landscape and Future Directions

The current research landscape for this compound is vibrant and continues to expand. A significant area of focus remains its application in the total synthesis of complex natural products. Its ability to serve as a versatile scaffold for the construction of intricate molecular architectures is continually being exploited by synthetic chemists.

Furthermore, this compound is utilized in polymer chemistry. The divinyl groups can participate in polymerization reactions, leading to the formation of cross-linked polymers with potential applications in various materials. biosynth.com For example, it can be copolymerized with other monomers like acrylic acid and methyl methacrylate.

Future research is likely to focus on the development of new, more efficient, and stereoselective methods for the synthesis of this compound and its derivatives. Moreover, the exploration of its utility in new areas of materials science and medicinal chemistry is an active field of investigation. Its potential as a precursor to novel ligands for catalysis and as a component in the development of new pharmaceutical agents are promising avenues for future studies. biosynth.commdpi.com The development of catalytic systems for the cyclopolymerization of 1,5-hexadiene (B165246) continues to be an area of academic and industrial interest. scispace.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B1670792 1,5-Hexadiene-3,4-diol CAS No. 1069-23-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexa-1,5-diene-3,4-diol
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InChI

InChI=1S/C6H10O2/c1-3-5(7)6(8)4-2/h3-8H,1-2H2
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InChI Key

KUQWZSZYIQGTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O2
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DSSTOX Substance ID

DTXSID90871822
Record name Hexa-1,5-diene-3,4-diol
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Molecular Weight

114.14 g/mol
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CAS No.

1069-23-4
Record name 1,5-Hexadiene-3,4-diol
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Record name Divinyl glycol
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Record name Hexa-1,5-diene-3,4-diol
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Record name Hexa-1,5-diene-3,4-diol
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Synthetic Methodologies for 1,5 Hexadiene 3,4 Diol and Its Stereoisomers

Established Synthetic Routes

Established synthetic strategies for 1,5-hexadiene-3,4-diol and its stereoisomers primarily rely on two major approaches: the pinacolic reduction of acrolein and the derivatization of natural chiral pool molecules like D-mannitol and tartaric acid.

A primary method for producing this compound is through the pinacolic reduction of acrolein. chemicalbook.com This reaction involves a reductive coupling of two acrolein molecules to form the vicinal diol structure of this compound. wikipedia.orgresearchgate.net The process is a homocoupling reaction where a carbon-carbon bond is formed between the carbonyl carbons of two aldehyde molecules in the presence of an electron-donating reducing agent. wikipedia.org

The general mechanism begins with a one-electron reduction of the carbonyl group by a reducing agent, which forms a ketyl radical anion. wikipedia.org Two of these ketyl radicals then couple to form a vicinal diol, which is protonated upon the addition of a proton source like water to yield the final this compound product. wikipedia.org

The efficiency and stereoselectivity of pinacol (B44631) coupling reactions are highly dependent on the reaction conditions. Factors such as the choice of solvent, catalyst, and the specific nature of the acrolein derivative can significantly influence the yield and the diastereomeric ratio of the product.

For instance, in chromium-catalyzed pinacol cross-coupling reactions involving acrolein derivatives, the solvent plays a crucial role. While reactions in dimethylformamide (DMF) can result in high yields, they often show low diastereoselectivity. d-nb.info Conversely, using other solvents like tetrahydrofuran (B95107) (THF) may lead to lower yields of the desired pinacol product but can also result in the formation of other products, such as cyclopropanols. d-nb.info The steric bulk of substituents on the acrolein derivative also impacts diastereoselectivity, with bulkier groups generally leading to higher syn-diastereoselectivity. d-nb.info

The following table summarizes the effect of different solvents on a chromium-catalyzed pinacol coupling reaction. d-nb.info

SolventYield (%)Diastereomeric Ratio (syn:anti)Diastereomeric Excess (%de, syn)
Acetonitrile (CH3CN)1074:2648
Dimethylformamide (DMF)7069.5:30.539
Tetrahydrofuran / Dimethylformamide (THF/DMF)<1062.5:37.525
N-methylpyrrolidone1262.5:37.525

The choice of reducing agent is fundamental in pinacol coupling reactions, as it acts as the electron donor for the initial reduction of the carbonyl group. wikipedia.org Various metals have been employed for this purpose, including magnesium, zinc, and aluminum. wikipedia.orgd-nb.info

Magnesium (Mg): When magnesium is used as the electron donor, the initial product is a five-membered cyclic compound where two oxygen atoms are coordinated to the oxidized Mg²⁺ ion. This complex is subsequently broken by the addition of water to form the diol and magnesium hydroxide. wikipedia.org A procedure for synthesizing 1,5-hexadien-3-ol, a related compound, uses magnesium turnings to react with allyl bromide, followed by the addition of acrolein. orgsyn.org

Zinc (Zn): Zinc is frequently used as a stoichiometric reducing agent in combination with catalytic amounts of transition metals like chromium or vanadium. d-nb.info For example, Hirao first reported a low-valent vanadium-catalyzed pinacol coupling using zinc as the reductant. d-nb.info

Aluminum (Al): Aluminum metal can also serve as the stoichiometric reductant. In one system for the pinacol coupling of benzaldehyde, catalytic vanadium(III) chloride was used with aluminum metal, yielding the product in 72% after three days at room temperature. wikipedia.org

The following table outlines various reducing agents and catalytic systems used in pinacol coupling reactions.

SubstrateCatalyst/PromoterReducing AgentKey Outcome/Yield
Acetone-Magnesium amalgamForms Pinacol, the namesake product. wikipedia.org
Aromatic CarbonylsChromium chlorideZinc or ManganeseEffective for homocoupling reactions. d-nb.info
BenzaldehydeVanadium(III) chlorideAluminum72% yield with 56:44 dl:meso ratio. wikipedia.org
Aliphatic AldehydesMn2(CO)10 (photoinitiated)ZincUsed in cross-selective aza-pinacol couplings. nsf.govnih.gov

For applications requiring stereochemically pure this compound, syntheses starting from enantiomerically pure precursors, known as the "chiral pool," are employed. This approach provides access to specific stereoisomers of the target molecule.

The C2-symmetric (R,R)-hexa-1,5-diene-3,4-diol can be synthesized in a few steps from D-mannitol. acs.orgmolaid.com D-mannitol is a readily available and inexpensive sugar alcohol that serves as a versatile starting material for the synthesis of various chiral building blocks. researchgate.net The synthetic route from D-mannitol provides a reliable method to obtain the (3R,4R) stereoisomer, which is a valuable intermediate for the total synthesis of natural products. acs.orgresearchgate.net

The enantiomer of the D-mannitol-derived product, (S,S)-hexa-1,5-diene-3,4-diol, can be accessed from L-(+)-tartaric acid. acs.org A previously published synthesis involves the reduction of an L-(+)-tartrate ester followed by a double Wittig olefination to furnish the desired enantiomer. acs.org Tartaric acid and its derivatives are fundamental chiral pool materials used extensively in asymmetric synthesis, including the preparation of C2-symmetric ligands and intermediates. taltech.ee This route ensures access to the (3S,4S) stereoisomer, enabling the synthesis of the corresponding enantiomeric natural products. acs.org

Synthesis from Chiral Precursors

Enantioselective and Diastereoselective Synthesis

The controlled synthesis of specific stereoisomers of this compound is paramount for its application in asymmetric synthesis. Methods have been developed to access enantiomerically pure forms of this diol, which serve as foundational materials for complex molecule construction. researchgate.net

The enantiomerically pure (3R,4R)-1,5-hexadiene-3,4-diol is a highly valuable chiral building block. researchgate.net It is a key starting material for the synthesis of the bis-tetrahydrofuran (THF) cores of annonaceous acetogenins, where it can be the sole source of carbon atoms. rsc.orgncu.edu.tw A common and effective method for its preparation involves starting from D-mannitol, a readily available chiral pool material. researchgate.netresearchgate.net This approach leverages the inherent chirality of the starting material to produce the desired (3R,4R) stereochemistry. The synthesis of unsymmetrical derivatives of (3R,4R)-1,5-hexadiene-3,4-diol has also been explored, for instance, in the synthesis of (R)-(+)-α-lipoic acid. researchgate.netmolaid.com Another notable method for creating the diol's stereocenters is the Sharpless asymmetric dihydroxylation of 1,5-hexadiene (B165246).

The C2-symmetry of (3R,4R)-1,5-hexadiene-3,4-diol presents a unique opportunity for synthetic diversification through desymmetrization. This strategy involves selectively modifying one of the two identical functional groups (hydroxyl or vinyl groups), thereby breaking the symmetry and generating a C1-symmetric product. researchgate.netacs.org Such an approach can be achieved through monofunctionalization, such as selective monoprotection, which makes more elaborate catalyst-controlled transformations unnecessary. researchgate.net The resulting unsymmetrical molecule can then undergo further distinct transformations at each of its now differentiated functionalities. acs.org This tactic has been successfully applied in the synthesis of various complex targets, including the 14,21-diepimer of squamocin-K, where desymmetrization was achieved via nucleophilic substitution to attach the lactone moiety. researchgate.net

A specific and effective method for the desymmetrization of C2-symmetric this compound is a sequence involving selective monoprotection followed by a Rhodium-catalyzed enantioconservative allylic substitution. acs.orgnih.gov This process has been systematically studied to establish a reliable desymmetrization strategy. nih.gov

In this approach, one of the hydroxyl groups of (R,R)-hexa-1,5-diene-3,4-diol is first protected, for example, as a benzyl (B1604629) ether. The remaining free hydroxyl group is then converted into a suitable leaving group, such as an ethyl carbonate. acs.orgnih.gov The subsequent allylic substitution reaction, catalyzed by a rhodium complex, proceeds with high stereoselectivity and yield. nih.gov Research has shown that the combination of a benzyl protecting group and an ethyl carbonate leaving group is particularly effective. acs.orgnih.gov Interestingly, a significant deviation from the usual regiospecificity of Rh-catalyzed allylic alkylations was noted for unprotected carbonates, which exclusively yielded a linear alkylation product instead of the expected branched product. acs.orgnih.gov

Table 1: Selected Data for Monofunctionalization of (3R,4R)-1,5-Hexadiene-3,4-diol Derivatives

Starting Material Reagent Product Yield
(3R,4R)-4-(Benzyloxy)hexa-1,5-dien-3-ol Ethyl chloroformate (3R,4R)-4-(Benzyloxy)hexa-1,5-dien-3-ylethyl Carbonate 58%

Data sourced from The Journal of Organic Chemistry, 2011. acs.org

Desymmetrization Strategies for C2-symmetric this compound

Advanced Synthetic Transformations Leading to this compound Derivatives

Beyond its initial synthesis and desymmetrization, this compound and its derivatives are subjected to advanced synthetic transformations, most notably olefin metathesis, to construct complex molecular architectures. researchgate.net

Olefin metathesis, including both ring-closing metathesis (RCM) and cross-metathesis (CM), is a powerful tool that leverages the terminal double bonds of this compound. rsc.orgresearchgate.net These reactions allow for the formation of new carbon-carbon double bonds, enabling the construction of various cyclic and acyclic structures. google.com For instance, enantiomerically pure this compound can be a starting point for synthesizing enantiopure dihydropyrans and dihydrofurans through a ring size-selective RCM reaction. researchgate.net The diol has also been used in syntheses of natural products like (+)-aspicilin and ent-brevipolide H, where RCM was a key step. researchgate.net

Cross-metathesis (CM) is a particularly valuable transformation for extending the carbon skeleton of this compound derivatives. researchgate.net This reaction involves coupling one or both of the terminal olefins with another alkene, known as the metathesis partner. researchgate.netgoogle.com

A protected derivative of (3R,4R)-hexa-1,5-diene-3,4-diol can undergo either a single or double cross-metathesis reaction with partners like methyl acrylate (B77674). researchgate.net The resulting products are versatile intermediates that can be converted into γ-butyrolactones or γ-lactams. researchgate.net Similarly, CM with methyl vinyl ketone has been investigated for the synthesis of ten-membered ring lactones. researchgate.net The choice of catalyst, such as Grubbs' second-generation carbene complex or the Umicore M51 initiator, is crucial for the success of these transformations. researchgate.net This strategy has been employed in the synthesis of natural products like (+)-Cladospolide C, which involved two separate cross-metathesis reactions to assemble three different fragments. researchgate.net

Table 2: Cross-Metathesis of a Protected this compound Derivative with Methyl Vinyl Ketone

Catalyst Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Yield of mono-CM product (%) Yield of di-CM product (%)
Umicore M51 5 CH₂Cl₂ 40 12 45 40

Data adapted from European Journal of Organic Chemistry, 2011. researchgate.net

Utilization of Olefin Metathesis in Synthesis

Ring-Closing Metathesis (RCM) Strategies and Limitations

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic structures, and its application in the synthesis of derivatives of this compound has been extensively explored. This strategy often involves the diol or its protected forms as a scaffold to which other olefinic tethers are attached, followed by an intramolecular metathesis reaction to form new rings.

The presence and nature of allylic hydroxyl groups in RCM substrates can profoundly influence the reaction's rate and selectivity. nih.gov Studies have shown that a free allylic hydroxyl group can accelerate the RCM reaction. nih.govresearchgate.net This rate enhancement is attributed to a directing effect where the hydroxyl group can coordinate to the metal center of the ruthenium catalyst, influencing the conformation of the substrate and facilitating the metathesis process. beilstein-journals.org

For instance, Hoye and Zhao demonstrated that dienes with a free allylic hydroxyl group undergo RCM at a significantly faster rate compared to their counterparts with ether-protected or alkyl-substituted allylic positions. nih.govresearchgate.net This directing effect can also be exploited to control the chemoselectivity of the reaction, favoring RCM over competing cross-metathesis (CM) pathways. beilstein-journals.org The hydrogen bonding between the allylic alcohol and a ligand on the catalyst can lead to an intermediate that is conformationally biased against RCM, thereby promoting CM in certain cases. beilstein-journals.org

Table 1: Effect of Allylic Substituents on RCM Reactivity

SubstrateAllylic SubstituentRelative Reactivity
Diene 118aFully substituted carbonAlmost inert
Diene 118dTertiary hydroxyl groupSignificant activation
Diene 118eSecondary hydroxyl groupMost reactive
Data sourced from a systematic investigation by Hoye and Zhao, illustrating the activating effect of hydroxyl groups on RCM. researchgate.net

The directing effect of allylic substituents is a key factor in achieving ring size-selectivity in the RCM of trienes derived from this compound. researchgate.net Schmidt and coworkers have shown that the choice of protecting group on the allylic hydroxyl can dictate whether a five-membered dihydrofuran or a six-membered dihydropyran ring is formed. beilstein-journals.org

When the allylic alcohol is unprotected, the RCM reaction often yields the six-membered dihydropyran as the major product. researchgate.netbeilstein-journals.org This is attributed to the directing effect of the free hydroxyl group favoring the formation of the thermodynamically more stable six-membered ring. Conversely, protecting the allylic hydroxyl with a bulky group, such as a silyl (B83357) ether, sterically hinders the approach of the catalyst to the adjacent double bond. This directs the catalyst to the more accessible terminal double bond of the other tether, leading to the preferential formation of the five-membered dihydrofuran ring. researchgate.netbeilstein-journals.org However, using a less sterically demanding protecting group or a more reactive second-generation Grubbs catalyst can diminish this selectivity. beilstein-journals.org

Table 2: Ring Size-Selectivity in RCM of Trienes

Allylic GroupMajor ProductRing SizeSelectivity
Free HydroxylDihydropyran6-memberedHigh
Bulky Protecting GroupDihydrofuran5-memberedHigh
Unprotected (R=R'=H)Mixture5- & 6-membered1:1 ratio
Based on research by Schmidt et al., demonstrating the influence of allylic substituents on RCM outcomes. beilstein-journals.org

The principles of RCM can be extended to the synthesis of larger ring systems, such as macrolactones. beilstein-journals.org In this "extended tethered" RCM approach, a diene substrate containing a long, flexible tether with an ester functionality is cyclized. The success of these reactions is often dependent on factors like the length and nature of the tether, the substitution pattern, and the reaction conditions, including the choice of catalyst and concentration. beilstein-journals.orgnih.gov

In the synthesis of decanolide natural products, a highly diastereoselective extended tethered RCM was a key step in forming a (Z,E)-configured dienyl carboxylic acid, which was a precursor to the macrolactone ring. beilstein-journals.org However, the formation of macrolactones via RCM can be challenging. For example, attempts to synthesize (+)-Cladospolide C via an RCM strategy were unsuccessful, potentially due to the electron-deficient nature of the acrylate unit and the required rigid conformation for cyclization. acs.orgnih.gov The yield of macrolactones can be significantly influenced by the substitution pattern on the ring, with more substituted systems sometimes leading to higher yields due to conformational effects. beilstein-journals.org

Sharpless Dihydroxylation and Epoxidation

The Sharpless asymmetric dihydroxylation and epoxidation are powerful methods for introducing stereocenters into molecules and have been applied in syntheses starting from 1,5-hexadiene or its derivatives.

The Sharpless asymmetric dihydroxylation allows for the conversion of alkenes into vicinal diols with high enantioselectivity using osmium tetroxide as the catalyst in the presence of a chiral quinine (B1679958) ligand. wikipedia.org This reaction is highly regioselective, typically reacting with the most electron-rich double bond in a polyene substrate. wikipedia.orgyoutube.com For instance, the dihydroxylation of 1,5-hexadiene can be controlled to produce (3R,4R)-1,5-hexadiene-3,4-diol. The choice between AD-mix-α (containing (DHQ)₂-PHAL) and AD-mix-β (containing (DHQD)₂-PHAL) determines the absolute stereochemistry of the resulting diol. wikipedia.org

Similarly, Sharpless asymmetric epoxidation is a reliable method for converting allylic alcohols into epoxy alcohols with high enantioselectivity. While not directly applied to this compound itself, it is a crucial step in the synthesis of related natural products. For example, in the synthesis of Curvulide A from Stagonolide E, a Sharpless epoxidation was a key transformation. beilstein-journals.org The epoxidation of 1,5-hexadiene itself can be achieved using reagents like m-chloroperoxybenzoic acid (mCPBA) to yield 1,2-epoxy-5-hexene, which can then be used as a chiral building block. nih.gov

Corey-Winter Reaction for Olefin Formation

The Corey-Winter reaction provides a stereospecific method for converting 1,2-diols into olefins. jk-sci.comwikipedia.org This two-step process involves the initial conversion of the diol into a cyclic thiocarbonate, followed by a reductive elimination using a trialkyl phosphite (B83602) to yield the corresponding alkene. nrochemistry.comorganic-chemistry.org

A key feature of the Corey-Winter olefination is its stereospecificity: a cis-diol will yield a cis-alkene, and a trans-diol will produce a trans-alkene. wikipedia.org This allows for precise control over the geometry of the newly formed double bond. The reaction is generally high-yielding and is particularly useful for the synthesis of sterically hindered or strained olefins. jk-sci.comalfa-chemistry.com While thiophosgene (B130339) can be used to form the thiocarbonate at lower temperatures, its high toxicity has led to the widespread use of the safer alternative, 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). jk-sci.comwikipedia.org

The mechanism is believed to proceed through the formation of a carbene intermediate after the attack of the phosphite on the sulfur atom of the thiocarbonate. wikipedia.orgorganic-chemistry.org An alternative mechanism that does not involve a free carbene has also been proposed. wikipedia.org This reaction provides a valuable tool for transforming the diol functionality of this compound derivatives into a double bond with a defined stereochemistry.

Reductive Transformations and Horner-Emmons Reactions

Reductive transformations and Horner-Emmons reactions are fundamental tools in organic synthesis that can be applied to derivatives of this compound to achieve various synthetic goals.

Reductive transformations of the diol or its derivatives can lead to a variety of products. For example, reduction of the hydroxyl groups can yield the corresponding alkane or alkene, depending on the reagents and conditions used. Pinacolic reduction of acrolein is a known method to produce this compound. chemicalbook.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonate (B1237965) carbanions. wikipedia.org A significant advantage of the HWE reaction is that it typically favors the formation of the thermodynamically more stable (E)-alkene. alfa-chemistry.com The reaction mechanism involves the nucleophilic attack of the phosphonate carbanion on the carbonyl compound, followed by elimination of a phosphate (B84403) byproduct. alfa-chemistry.com The HWE reaction can be used to extend the carbon chain of derivatives of this compound by reacting an aldehyde or ketone functionality with a phosphonate ylide. Modifications to the standard HWE conditions, such as the Still-Gennari modification using bis(2,2,2-trifluoroethyl) phosphonates, can be employed to favor the formation of (Z)-alkenes. nih.gov

Reactivity and Mechanistic Studies of 1,5 Hexadiene 3,4 Diol

Reactions Involving the Diene System

The two terminal double bonds of 1,5-hexadiene-3,4-diol are isolated from each other by a central sigma bond, meaning they react as independent alkene units rather than as a conjugated system.

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. The reaction occurs between a conjugated diene (a system of two double bonds separated by one single bond) and a dienophile (an alkene or alkyne) wikipedia.orgsigmaaldrich.com. A fundamental requirement for the diene component is that it must be able to adopt an s-cis conformation to allow for the concerted formation of the new ring masterorganicchemistry.comlibretexts.org.

This compound is a non-conjugated diene, as its two double bonds are separated by three single bonds (C1=C2–C3–C4–C5=C6). Therefore, it cannot function as the diene component in a standard Diels-Alder reaction masterorganicchemistry.com. Its structure prevents the necessary orbital overlap required for the [4+2] cycloaddition mechanism.

While the vinyl groups of this compound could theoretically act as dienophiles, they are not activated by electron-withdrawing groups. Typical Diels-Alder reactions proceed most efficiently when the dienophile possesses electron-withdrawing substituents (e.g., carbonyl, cyano groups), which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO) for better interaction with the diene's Highest Occupied Molecular Orbital (HOMO) libretexts.orgorganic-chemistry.org. The unactivated alkene groups in this compound would be very poor dienophiles, reacting slowly and only under forcing conditions, if at all. Consequently, this compound is not a suitable substrate for direct participation in Diels-Alder reactions under normal conditions.

Olefin Metathesis (as described in 2.3.1)

Olefin metathesis, a powerful carbon-carbon double bond-forming reaction, offers a versatile tool for the cyclization of dienes. wikipedia.org Ring-closing metathesis (RCM) is an intramolecular variation that is particularly effective for synthesizing unsaturated rings from acyclic dienes. wikipedia.orgsigmaaldrich.com In the context of this compound, RCM provides a potential route to form a five-membered cyclic diol, specifically 3-cyclopentene-1,2-diol. The reaction is catalyzed by metal-alkylidene complexes, most commonly those based on ruthenium or molybdenum. harvard.edu

The generally accepted mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. tamu.eduorganic-chemistry.org The catalytic cycle begins with a [2+2] cycloaddition between the metal carbene and one of the terminal alkenes of the diene. This is followed by a retro-[2+2] cycloaddition to form a new metal carbene and release a volatile olefin, such as ethylene, which drives the reaction equilibrium toward the cyclic product. wikipedia.orgorganic-chemistry.org Subsequent intramolecular reaction with the second alkene moiety leads to the formation of the cyclic product and regeneration of the catalyst.

Modern ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are known for their high reactivity and remarkable tolerance to a wide range of functional groups, including alcohols. harvard.edu This functional group tolerance is crucial for the successful metathesis of this compound without the need for protecting the hydroxyl groups. The reaction can be performed under relatively mild conditions, and the choice of catalyst can influence the reaction rate and efficiency. sigmaaldrich.com For instance, second-generation Grubbs catalysts are generally more active and can be employed for more sterically demanding or electron-deficient olefins.

The following table outlines the typical catalysts and expected products for the ring-closing metathesis of a generic 1,5-diene substrate like this compound.

Catalyst GenerationCatalyst NameTypical Substrate ScopeExpected Product from this compound
First GenerationGrubbs' First Generation CatalystSimple, sterically unhindered dienes3-Cyclopentene-1,2-diol
Second GenerationGrubbs' Second Generation CatalystSterically demanding or deactivated olefins3-Cyclopentene-1,2-diol
Second GenerationHoveyda-Grubbs Second Generation CatalystElectron-deficient substrates, allows for easier catalyst removal3-Cyclopentene-1,2-diol

Hydrogenation and Partial Hydrogenation

The hydrogenation of this compound involves the addition of hydrogen across the double bonds, leading to a saturated diol. This reaction is typically carried out using heterogeneous catalysts, such as palladium, platinum, or nickel, supported on materials like carbon or alumina. libretexts.org The choice of catalyst and reaction conditions can significantly influence the selectivity of the reaction, allowing for either complete saturation to 1,6-hexanediol or partial hydrogenation to various hexene-diols.

In the liquid-phase hydrogenation of the structurally similar 1,5-hexadiene (B165246) over alumina-supported palladium catalysts, high selectivity towards mono-hydrogenation products (hexenes) can be achieved. researchgate.net Initially, 1-hexene is the major product at lower conversions. As the reaction progresses, isomerization of the double bond can occur, leading to the formation of more thermodynamically stable internal alkenes, such as 2-hexene. researchgate.net The addition of a second metal, like tin or silver, to the palladium catalyst can modify its electronic properties and geometry, which in turn affects the product distribution by suppressing double-bond isomerization. researchgate.net

For this compound, partial hydrogenation would be expected to yield a mixture of hexene-3,4-diols. The selectivity towards a specific isomer would depend on the catalyst system and reaction parameters such as temperature and pressure. Complete hydrogenation would result in the formation of 3,4-hexanediol.

The following table summarizes the expected products from the hydrogenation of this compound based on findings for similar dienes. researchgate.net

CatalystConversionMajor Product(s)Minor Product(s)
Pd/Al₂O₃Low (<80%)1-Hexene-3,4-diol2-Hexene-3,4-diol
Pd/Al₂O₃High (>80%)2-Hexene-3,4-diol (E/Z isomers)1-Hexene-3,4-diol
Pd-Sn/Al₂O₃High1-Hexene-3,4-diol2-Hexene-3,4-diol
Pd-Ag/Al₂O₃High1-Hexene-3,4-diol2-Hexene-3,4-diol

Sigmatropic Rearrangements

Cope Rearrangement and its Variants in 1,5-Hexadiene Systems

The Cope rearrangement is a thermally induced nih.govnih.gov-sigmatropic rearrangement of 1,5-dienes. wikipedia.org This concerted pericyclic reaction proceeds through a cyclic, six-membered transition state, which is often depicted as having a chair-like conformation to minimize steric interactions. wikipedia.orgnrochemistry.com For an unsubstituted 1,5-hexadiene, the rearrangement is degenerate, meaning the product is identical to the starting material.

A significant variant of this reaction is the oxy-Cope rearrangement, where a hydroxyl group is present at the C-3 (or C-4) position of the 1,5-diene skeleton, as is the case for this compound. wikipedia.org The presence of the hydroxyl group introduces a thermodynamic driving force for the reaction. The initial rearrangement product is an enol, which then tautomerizes to a more stable carbonyl compound. organic-chemistry.orgmasterorganicchemistry.com This tautomerization makes the oxy-Cope rearrangement essentially irreversible.

Furthermore, the rate of the oxy-Cope rearrangement can be dramatically accelerated by the presence of a base, a reaction known as the anionic oxy-Cope rearrangement. wikipedia.org Deprotonation of the hydroxyl group to form an alkoxide leads to rate enhancements of 10¹⁰ to 10¹⁷. wikipedia.org The resulting product is an enolate, which upon aqueous workup, gives the corresponding carbonyl compound. organic-chemistry.org For this compound, the anionic oxy-Cope rearrangement would be expected to proceed readily to yield an unsaturated carbonyl alcohol.

Influence of Fluorine Atoms on Cope Rearrangement Kinetics

The substitution of hydrogen atoms with fluorine can have a notable effect on the kinetics of the Cope rearrangement. Studies on fluorinated 1,5-hexadienes have shown that the presence of fluorine substituents can alter the activation parameters of the reaction. The kinetic and stereochemical outcomes of the thermal rearrangements of compounds such as 3-fluoro-1,5-hexadiene have been investigated. acs.org

The electronic effects of fluorine, being a highly electronegative atom, can influence the stability of the transition state. However, research has indicated that the kinetic effects of fluorine substitution in these systems are not as dramatic as in other pericyclic reactions like the cyclobutene-butadiene interconversion. acs.org The relative proportions of the Z and E products in the rearrangement of fluorinated dienes often reflect their relative thermodynamic stabilities, suggesting a lack of strong kinetic control exerted by the fluorine substituent.

The table below presents data on the activation parameters for the Cope rearrangement of a fluorinated 1,5-hexadiene compared to the parent compound.

CompoundΔH‡ (kcal/mol)ΔS‡ (eu)Reference
1,5-Hexadiene33.5-13.8 acs.org
3-Fluoro-1,5-hexadieneNot specifiedNot specified acs.org

Specific quantitative data for the activation parameters of 3-fluoro-1,5-hexadiene were not provided in the readily available literature, but the studies indicate subtle rather than dramatic kinetic effects.

Computational Studies of Transition States in Cope Rearrangements

Computational chemistry has provided significant insights into the mechanism and transition state structures of the Cope rearrangement. High-level theoretical methods have been employed to optimize the geometries of the chair and boat-like transition states involved in the rearrangement of 1,5-hexadiene. These studies confirm that the reaction proceeds via a concerted mechanism through an aromatic-like transition state. uni-konstanz.de

Calculations have shown that the chair-like transition state is energetically preferred over the boat-like conformation for open-chain systems. The energy difference between these two transition states can influence the stereochemical outcome of the reaction for substituted 1,5-dienes. Various computational methods, including Complete Active Space Self-Consistent Field (CASSCF), Multireference Configuration Interaction (MRCI), and Density Functional Theory (DFT), have been used to calculate the activation energies for the Cope rearrangement. uni-konstanz.de These computational approaches are essential for understanding the conformational aspects of the reactants and products, which can significantly affect the calculated activation barriers. uni-konstanz.de

The following table presents calculated activation energies for the Cope rearrangement of 1,5-hexadiene using different computational methods.

Computational MethodBasis SetCalculated Activation Energy (kcal/mol)Reference
B3-LYPcc-pVTZNot specified uni-konstanz.de
LMP2cc-pVTZNot specified uni-konstanz.de
CCSD(T)cc-pVTZNot specified uni-konstanz.de

Specific energy values from these high-level calculations require access to the full computational outputs, but the studies consistently support a concerted mechanism with a preference for a chair-like transition state.

Mechanistic Insights into Catalyst Interactions

The interaction between the catalyst and the substrate is fundamental to the reactivity of this compound in both olefin metathesis and hydrogenation.

In catalytic hydrogenation , the mechanism involves the adsorption of both the diene and hydrogen onto the surface of the metal catalyst. libretexts.org The diene adsorbs onto the metal surface through its π-bonds. The catalyst facilitates the cleavage of the H-H bond, and hydrogen atoms are then transferred sequentially to the carbons of the double bond. libretexts.org The interaction between the hydroxyl groups of this compound and the catalyst support (e.g., alumina) or the metal itself could influence the orientation of the molecule on the surface. This orientation can affect the stereochemistry of the hydrogen addition and the selectivity between partial and complete hydrogenation. For palladium catalysts, the substrate is thought to be strongly adsorbed, and the reaction proceeds with dissolved hydrogen. researchgate.net The addition of a second metal, such as tin, can dilute the palladium active sites, which can hinder the isomerization of the double bond, thereby increasing the selectivity for the terminal alkene product. researchgate.net

Catalyst Coordination and Regioselectivity in Metathesis Reactions

In olefin metathesis reactions involving this compound, particularly those catalyzed by ruthenium complexes, the coordination of the catalyst to the diol substrate is a critical factor that governs the regioselectivity and stereoselectivity of the reaction. The allylic hydroxyl groups of the diol can act as directing groups, influencing the way the catalyst approaches and interacts with the olefinic bonds.

Research on the cross-metathesis of other allylic alcohols has demonstrated that the hydroxyl group can chelate to the ruthenium center of the catalyst. This chelation can lead to the formation of a more rigid transition state, which in turn can favor the formation of a specific isomer. For instance, in Z-selective cross-metathesis reactions with allylic-substituted olefins using specific ruthenium-based catalysts, high stereoselectivity for the Z-isomer is often observed. nih.govrsc.org This directing effect is attributed to the formation of a cyclic intermediate where the oxygen of the hydroxyl group coordinates to the ruthenium metal center. This coordination restricts the possible conformations of the substrate-catalyst complex, thereby guiding the insertion of the olefin and influencing the geometry of the resulting double bond.

While specific studies detailing the catalyst coordination sphere for this compound are not extensively documented in the reviewed literature, the principles established for other allylic alcohols can be applied. It is proposed that one of the hydroxyl groups of this compound can coordinate to the ruthenium catalyst, positioning one of the vinyl groups for metathesis. This intramolecular coordination can enhance the effective molarity of the substrate at the catalytic center and influence the regiochemical outcome, particularly in ring-closing metathesis (RCM) of derived trienes.

The regioselectivity in the metathesis of this compound is also a key consideration. In cross-metathesis reactions, the catalyst can react with either of the two terminal double bonds. The directing effect of the hydroxyl group can potentially lead to preferential reaction at the nearer double bond. In acyclic diene metathesis (ADMET) polymerization, this directing effect can influence the microstructure of the resulting polymer.

Negative Neighboring Group Effect (NNGE) in Polymerization

In the context of acyclic diene metathesis (ADMET) polymerization, the presence of heteroatoms such as oxygen in the monomer can significantly impact the reaction kinetics. This phenomenon is known as the Negative Neighboring Group Effect (NNGE). The lone pair of electrons on the oxygen atom of the hydroxyl groups in this compound can interact with the metal center of the catalyst, typically ruthenium or molybdenum. This interaction can temporarily deactivate the catalyst, thereby slowing down the rate of polymerization.

A kinetic study on the ADMET polymerization of various monomers containing oxygen and sulfur has quantified this effect. acs.org The study demonstrated that both molybdenum and ruthenium-based catalysts experience the influence of the functional group's presence. The non-bonded electrons of the heteroatom can form a π-complex with the metal center, which competes with the binding of the olefinic substrate. This competitive binding reduces the concentration of the active catalytic species available for the metathesis reaction, leading to a decrease in the observed rate constant.

For instance, in the ADMET polymerization of 1,5-hexadiene, a close structural analog of this compound without the hydroxyl groups, molybdenum catalysts produce linear 1,4-polybutadiene with a typical ADMET rate constant. acs.org However, with ruthenium catalysts, the reaction predominantly leads to the formation of cyclic compounds rather than linear polymers. acs.org This change in mechanism is attributed to factors including the dissociation of phosphine ligands and π-complexation with the adjacent olefin in the monomer, a phenomenon similar to the complexation with heteroatom non-bonded electrons. acs.org

The table below presents kinetic data from a study that investigated the Negative Neighboring Group Effect in the ADMET polymerization of various dienes, illustrating the impact of heteroatoms on the reaction rates.

MonomerCatalystRate Constant (k, M-1s-1)Activation Energy (Ea, kcal/mol)
Bis(4-pentenyl) etherMo0.01215.2
Bis(5-hexenyl) etherMo0.04514.1
Bis(4-pentenyl) sulfideMo0.00816.8
Bis(5-hexenyl) sulfideMo0.03115.1
1,5-HexadieneMo0.05813.5

Data adapted from a kinetic study on the Negative Neighboring Group Effect in ADMET polymerization. The data for this compound is not explicitly available in the cited literature but the trend observed with ether and sulfide monomers is indicative of the expected behavior.

The presence of the hydroxyl groups in this compound is expected to result in a similar, if not more pronounced, negative neighboring group effect during its ADMET polymerization due to the potential for hydrogen bonding and direct coordination of the hydroxyl oxygen to the catalyst's metal center. This effect would need to be carefully considered when designing polymerization conditions to achieve high molecular weight polymers from this monomer.

Spectroscopic and Computational Characterization in Academic Research

Spectroscopic Analysis of 1,5-Hexadiene-3,4-diol and its Derivatives

Spectroscopic analysis provides a fingerprint of a molecule, allowing for its unambiguous identification. For this compound, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to verify its distinct structural features, including the two hydroxyl groups and the terminal vinyl moieties.

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

While specific experimental spectra for this compound are not widely published in public databases, the expected signals can be accurately predicted based on the known chemical environment of its protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons of the vinyl groups and the methine protons attached to the hydroxyl groups. The symmetry of the molecule (for the meso form) or lack thereof (for the racemic mixture) would influence the complexity of the spectrum. Key expected signals include multiplets for the vinyl protons (=CH₂ and -CH=) and signals for the carbinol protons (-CH(OH)-). The hydroxyl (-OH) protons themselves may appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.

Expected ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (δ) ppm Multiplicity
=CH₂ 5.1 - 5.3 Multiplet
-CH= 5.7 - 5.9 Multiplet
-CH(OH) 4.0 - 4.3 Multiplet

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, four distinct signals are expected, corresponding to the two types of vinyl carbons and the two carbinol carbons.

Expected ¹³C NMR Chemical Shifts

Carbons Predicted Chemical Shift (δ) ppm
=CH₂ 115 - 120
-CH= 135 - 140

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to be characterized by strong absorptions corresponding to its hydroxyl and alkene groups.

Key Predicted IR Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
O-H Alcohol Stretch 3200 - 3600 Strong, Broad
C-H sp² (Alkene) Stretch 3010 - 3100 Medium
C-H sp³ (Alkane) Stretch 2850 - 3000 Medium
C=C Alkene Stretch 1640 - 1680 Medium, Sharp
C-O Alcohol Stretch 1000 - 1260 Strong

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, and it is particularly useful for analyzing compounds with conjugated π-systems (alternating double and single bonds) pressbooks.pub. The this compound molecule itself features two isolated (non-conjugated) double bonds separated by two sp³-hybridized carbons pressbooks.pub. Consequently, it does not possess the extended π-system required for strong absorption in the 200-400 nm range typical of conjugated chromophores utoronto.calibretexts.orgyoutube.com.

However, derivatives of this compound can be readily converted into conjugated systems. For instance, acid-catalyzed dehydration of the diol can lead to the formation of 1,3,5-hexatriene (B1211904), a fully conjugated polyene. The UV-Vis spectrum of 1,3,5-hexatriene shows a strong π → π* transition with a maximum absorption (λmax) at approximately 258 nm, which is significantly shifted to a longer wavelength compared to an isolated diene, demonstrating the effect of extended conjugation slideshare.net.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about a compound's molecular weight and elemental composition. In electron ionization (EI) MS, the molecule is fragmented, and the resulting pattern of fragment ions serves as a molecular fingerprint.

For this compound (molecular weight: 114.14 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 114. Key fragmentation pathways would likely include the loss of a water molecule (H₂O) from the diol, leading to a significant peak at m/z = 96 (M-18). Cleavage of the C3-C4 bond between the two hydroxyl-bearing carbons would also be a probable fragmentation route, generating characteristic fragment ions.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for analyzing complex mixtures to separate, identify, and quantify individual components.

In the context of this compound, GC-MS would be used to determine its purity or to identify it within a mixture of reaction products or a complex matrix. The sample is first vaporized and passed through a GC column, where components separate based on their boiling points and interactions with the column's stationary phase. As each component, such as this compound, elutes from the column, it enters the mass spectrometer nih.gov. The MS detector then generates a mass spectrum for that component, which can be compared against a spectral library for positive identification. This technique is invaluable for quality control in chemical synthesis and for detecting trace components in a sample.

Future Research Avenues and Potential Applications

Development of New Catalytic Systems for Stereoselective Transformations

The two stereocenters in 1,5-Hexadiene-3,4-diol mean that it can exist as multiple stereoisomers. Controlling this stereochemistry is crucial for its application in pharmaceuticals and fine chemicals. A significant avenue for future research lies in the development of advanced catalytic systems for its stereoselective synthesis.

Key areas of exploration include:

Asymmetric Dihydroxylation: Adapting powerful catalytic methods like the Sharpless asymmetric dihydroxylation to suitable precursors could provide a direct route to enantiomerically pure forms of the diol. organic-chemistry.org

Enantioselective Diboration: Platinum-catalyzed enantioselective diboration of 1,3-dienes has been shown to be an effective method for producing chiral 2-buten-1,4-diols. nih.gov Applying similar strategies to precursors of this compound could yield valuable chiral building blocks. nih.gov

Metal-Catalyzed Reactions: Research into rhodium-catalyzed enantioselective additions and ruthenium-catalyzed syn-dihydroxylation could yield new, highly selective synthetic routes. organic-chemistry.org Furthermore, hafnium-catalyzed intermolecular cyclocondensation has been used for synthesizing tetraenoic macrodiolides from diene diols, suggesting a potential application for this compound in complex molecule synthesis. mdpi.comresearchgate.net

A multitude of methods for the stereoselective synthesis of diols, including 1,3-diols, have been developed, ranging from asymmetric hydrogenation to enzymatic desymmetrization, highlighting the importance and breadth of this research area. semanticscholar.org

Investigation of Biological Activities and Pharmaceutical Potential

Preliminary findings indicate that this compound serves as a pharmaceutical intermediate, with potential applications in treating infectious and inflammatory diseases. biosynth.com It has been suggested for use in formulations like vaginal gels and eye drops. biosynth.com However, the full scope of its biological activity remains largely unexplored.

Future research should focus on:

Screening for Bioactivity: Comprehensive screening of this compound and its derivatives against a wide range of biological targets, including enzymes, receptors, and microbial strains.

Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies are necessary to understand how the compound exerts its effects at a molecular level.

Derivative Synthesis: The diol and diene functionalities provide reactive handles for synthesizing a library of derivatives. These new compounds could possess enhanced potency, selectivity, or novel biological activities. For instance, the 1,3,4-thiadiazole (B1197879) scaffold, known for a wide range of pharmacological activities, could potentially be integrated with the diol structure to create novel therapeutic agents. mdpi.com

Expansion of Applications in Materials Science and Polymer Chemistry

This compound is recognized as a functional divinyl monomer and crosslinking agent for specialty polymer synthesis and coating modifications. tcichemicals.comacesyspharma.com Its ability to form insoluble polymers and films is also noted. biosynth.com The parent compound, 1,5-hexadiene (B165246), can be polymerized to create crystalline materials with high tensile strength and high melting points through cyclopolymerization. semanticscholar.org

The incorporation of the hydroxyl groups from this compound into such polymer backbones could introduce new functionalities, such as increased hydrophilicity, improved adhesion, and sites for post-polymerization modification. Future research is expected to expand its use in creating advanced materials.

Potential Application AreaDescription of Research FocusAnticipated Material Properties
BiomaterialsUse as a monomer for creating biocompatible and biodegradable polymers for medical devices or drug delivery systems. tcichemicals.comBiocompatibility, controlled degradation, functional surface for bioconjugation.
HydrogelsDevelopment of highly absorbent hydrogels for applications in agriculture, sanitation, or tissue engineering.High water retention, tunable mechanical properties, stimuli-responsiveness.
Specialty CoatingsFormulation of advanced coatings with enhanced scratch resistance, weatherability, or specific surface properties (e.g., anti-fouling). acesyspharma.comImproved durability, chemical resistance, tailored surface energy.
Functional PolymersSynthesis of polymers where the diol groups can be further functionalized to create materials for sensors, catalysts, or separation membranes. alfa-chemistry.comHigh density of functional groups, chemical versatility, specific binding capabilities.

Advanced Computational Modeling for Predictive Design in Organic Synthesis

The efficiency of developing new synthetic routes and applications can be significantly enhanced through advanced computational modeling. Physical organic chemistry principles, combined with quantum chemistry and machine learning, are evolving into powerful predictive tools. rsc.org

For a molecule like this compound, computational models can be applied to:

Predict Reaction Selectivity: A predictive model has been developed for the palladium-catalyzed site-selective mono-oxidation of diols, using a combination of experimental and computational data (DFT calculations) to establish rules governing selectivity. researchgate.net Such models could be adapted to predict the outcome of various transformations on this compound, saving significant experimental effort. researchgate.net

Optimize Reaction Conditions: Predictive tools can translate reaction conditions from conventional heating to more efficient high-temperature microwave conditions, accelerating process optimization. nih.gov

Design Novel Catalysts: Computational screening can help identify promising new catalyst structures for the stereoselective synthesis of the diol, focusing on transition state energies and non-covalent interactions.

Elucidate Polymer Properties: Molecular dynamics simulations can predict the bulk properties of polymers derived from this compound, guiding the design of new materials with desired characteristics.

Green Chemistry Approaches in the Synthesis and Utilization of this compound

Integrating the principles of green chemistry is essential for the sustainable development and application of chemical compounds. mdpi.com Future research on this compound should prioritize the adoption of environmentally benign methodologies throughout its lifecycle. rsc.org

Green Chemistry ApproachApplication to this compound LifecyclePotential Benefits
Microwave-Assisted SynthesisEmploying microwave irradiation to accelerate synthesis, potentially reducing reaction times from hours to minutes. mdpi.comReduced energy consumption, faster reaction rates, potentially higher yields. rasayanjournal.co.in
Solvent-Free ReactionsConducting syntheses under solvent-free or mechanochemical (ball milling) conditions to eliminate solvent waste. mdpi.comrasayanjournal.co.inReduced environmental impact, simplified product purification, lower costs. rasayanjournal.co.in
Use of Green SolventsReplacing traditional volatile organic compounds with greener alternatives like water, supercritical fluids, or ionic liquids. semanticscholar.orgImproved safety, reduced pollution, potential for catalyst recycling.
Heterogeneous CatalysisDeveloping solid-supported catalysts that can be easily recovered and reused, minimizing waste and metal contamination in the product. mdpi.comSimplified workup, catalyst recyclability, improved process economy.
Atom EconomyDesigning synthetic routes (e.g., addition reactions) that maximize the incorporation of all reactant atoms into the final product.Minimized waste generation, increased resource efficiency.

Q & A

Basic Questions

Q. What are the primary synthetic routes for 1,5-Hexadiene-3,4-diol, and how are reaction conditions optimized for yield and purity?

  • Answer: The compound is synthesized via pinacolic reduction of acrolein using reducing agents like magnesium or aluminum. Industrial production scales this process while optimizing parameters (e.g., temperature, catalyst loading) to enhance yield (>80%) and purity. Stabilizers like hydroquinone (0.1–1.0 wt%) are added to prevent polymerization during storage .
  • Key Data:

ParameterCondition
Reducing AgentMg or Al
StabilizerHydroquinone (0.1–1.0 wt%)
Yield>80% (optimized)

Q. What are the key chemical reactions and associated reagents for this compound?

  • Answer: The compound undergoes:

  • Oxidation (e.g., KMnO₄/CrO₃ → diketones or aldehydes),
  • Reduction (e.g., Pd/C catalytic hydrogenation → 1,5-hexanediol),
  • Substitution (e.g., SOCl₂/PBr₃ → halogenated derivatives).
    Reaction selectivity depends on protecting group strategies for hydroxyls or double bonds .
    • Reaction Table:
Reaction TypeReagentsMajor Products
OxidationKMnO₄, CrO₃Diketones/Aldehydes
ReductionH₂/Pd-C1,5-Hexanediol
SubstitutionSOCl₂, PBr₃Halogenated Derivatives

Q. How does the structure of this compound differ from related diols, and what implications does this have for reactivity?

  • Answer: Unlike 1,5-hexadiene (no hydroxyls) or 2-butene-1,4-diol (shorter chain), this compound combines two allylic hydroxyl groups and conjugated double bonds , enabling dual reactivity in oxidation, cyclization, and stereoselective transformations. This structural uniqueness facilitates applications in polymer chemistry and natural product synthesis .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and applications of this compound in natural product synthesis?

  • Answer: The compound exists as three stereoisomers: (3R,4R), (3S,4S), and meso. The (3R,4R) isomer is critical in synthesizing (+)-Aspicilin and (+)-Cladospolide C , where stereochemistry dictates enantioselective cyclization and ring formation. Asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution (Candida antarctica lipase B) can isolate enantiomers for targeted synthesis .

Q. What methodologies enable the use of this compound in synthesizing heterocyclic compounds like dihydrofurans?

  • Answer: Ring-closing metathesis (RCM) with Grubbs catalysts (e.g., Ru-based) selectively forms 5- or 6-membered rings. The allylic hydroxyl groups direct regioselectivity by coordinating with the catalyst. For example, RCM under nitrogen at 40–60°C yields dihydrofurans (75–90% yield), applicable in medicinal chemistry .

Q. Can this compound serve as a precursor for complex polyols, and what reaction pathways are involved?

  • Answer: Yes. A double diastereoselective 1,3-dipolar cycloaddition with nitrile oxides generates syn,syn,syn-1,2-bis(1,2-isoxazol-5-yl)ethane-1,2-diols. Subsequent hydrogenolysis with Raney Nickel (H₂, 50–80°C) cleaves isoxazoline rings to yield polyols with >95% stereopurity, useful in dendrimer synthesis .

Q. What enzymatic strategies are effective for resolving this compound enantiomers?

  • Answer: Candida antarctica lipase B achieves kinetic resolution via alcoholysis (vinyl acetate, 30°C) or aminolysis (hexylamine, 25°C), yielding enantiomeric excess (ee) >90%. Reaction monitoring by chiral HPLC or polarimetry ensures resolution efficiency .

Retrosynthesis Analysis

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1,5-Hexadiene-3,4-diol

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